molecular formula C9H6N2O B3155558 4-Methoxyphthalonitrile CAS No. 80323-72-4

4-Methoxyphthalonitrile

Cat. No.: B3155558
CAS No.: 80323-72-4
M. Wt: 158.16 g/mol
InChI Key: XERCEWVGKPPOMU-UHFFFAOYSA-N
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Description

4-Methoxyphthalonitrile is an organic compound with the molecular formula C₉H₆N₂O. It is a white crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone .

Preparation Methods

4-Methoxyphthalonitrile can be synthesized through the reaction of 4-methoxyphthalic anhydride with potassium cyanide in the presence of a catalytic amount of copper (II) chloride. This reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) and is carried out under reflux conditions. The resulting product is then purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

4-Methoxyphthalonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 4-Methoxyphthalonitrile is not well understood. it is believed to interact with biological molecules such as enzymes and receptors, leading to changes in their activity. This compound has been shown to inhibit certain enzymes, which may contribute to its antioxidant and anti-inflammatory effects.

Comparison with Similar Compounds

4-Methoxyphthalonitrile can be compared with other similar compounds such as:

    4-Methoxyisophthalonitrile: This compound has a similar structure but differs in the position of the methoxy group.

    4-Nitrophthalonitrile: This compound has a nitro group instead of a methoxy group, which gives it different chemical properties and reactivity.

Properties

IUPAC Name

4-methoxybenzene-1,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERCEWVGKPPOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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